

Technical Guide: Physicochemical Characterization of 1-Bromo-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,4,5-trimethylbenzene**

Cat. No.: **B1265819**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **1-Bromo-2,4,5-trimethylbenzene**, a key intermediate in various organic syntheses. The document outlines the experimentally determined physical properties and provides standardized protocols for their verification, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data for 1-Bromo-2,4,5-trimethylbenzene

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The accepted values for **1-Bromo-2,4,5-trimethylbenzene** are summarized below.

Physical Property	Value (°C)	Value (°F)	Pressure (mmHg)	Citations
Melting Point	71 - 73	159.8 - 163.4	Not Applicable	[1] [2] [3]
72	161.6	Not Applicable	[4]	
73	163.4	Not Applicable	[5]	
Boiling Point	233 - 235	451.4 - 455	760	[1] [2] [3]
234	453.2	Not Applicable	[4] [5]	

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)
- Heating oil (for Thiele tube method)

Procedure:

- Sample Preparation: Ensure the **1-Bromo-2,4,5-trimethylbenzene** sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[\[5\]](#)

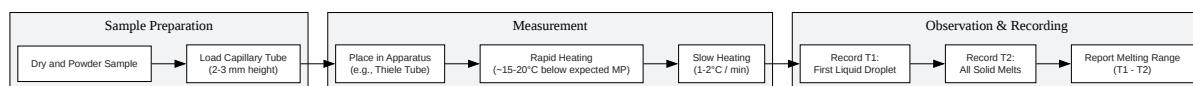
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2][6]
- Apparatus Setup (Thiele Tube):
 - Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[2]
 - Insert the thermometer and attached capillary tube into the Thiele tube containing heating oil, ensuring the sample is immersed in the oil.[2]
- Apparatus Setup (Modern Apparatus):
 - Insert the capillary tube into the sample holder of the melting point apparatus.[7]
- Heating and Observation:
 - Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.[6]
 - Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[2]
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2]
- Data Recording: The melting point is recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.[2] For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating apparatus (e.g., Thiele tube with heating oil or a heating block)
- Rubber band or thread


Procedure:

- Sample Preparation: Place a small amount (a few milliliters) of liquid **1-Bromo-2,4,5-trimethylbenzene** into the test tube.[\[8\]](#)[\[9\]](#)
- Capillary Inversion: Place the capillary tube into the test tube with the open end downwards.[\[10\]](#)
- Apparatus Setup:
 - Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[\[8\]](#)
 - Immerse the assembly into the heating bath (e.g., Thiele tube) so that the sample is below the level of the heating fluid.[\[8\]](#)
- Heating and Observation:
 - Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[\[10\]](#)
 - Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[\[8\]](#)[\[10\]](#)
- Cooling and Measurement:

- Remove the heat source and allow the apparatus to cool slowly.[10]
- The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[8][10]
- Data Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the substance at the recorded atmospheric pressure.

Process Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. chemconnections.org [chemconnections.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 1-Bromo-2,4,5-trimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265819#1-bromo-2-4-5-trimethylbenzene-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com